N-(pyridin-3-ylmethyl)propan-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(2)11-7-9-4-3-5-10-6-9/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYXHQBSIQUCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396820 | |
| Record name | N-(pyridin-3-ylmethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19730-12-2 | |
| Record name | N-(pyridin-3-ylmethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Amine and Pyridine Derivatives in Contemporary Medicinal Chemistry Research
The combination of amine and pyridine (B92270) functionalities within a single molecular entity is a well-established strategy in drug discovery. Both moieties contribute unique and valuable properties that medicinal chemists leverage to design effective and specific therapeutic agents.
Amines are fundamental building blocks in a vast array of pharmaceuticals. Their basicity allows for the formation of salts, which can significantly improve a drug's solubility and bioavailability. Furthermore, the nitrogen atom in an amine can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, a key factor in molecular recognition and the elicitation of a pharmacological response.
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another privileged scaffold in medicinal chemistry. Its presence can enhance the aqueous solubility of a compound and provide a site for metabolic transformations. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, further contributing to the binding affinity of a molecule to its target. The structural rigidity and defined geometry of the pyridine ring also provide a robust framework for the precise spatial arrangement of other functional groups.
Contextualization of N Pyridin 3 Ylmethyl Propan 2 Amine Within Pyridine Containing Compound Classes
N-(pyridin-3-ylmethyl)propan-2-amine belongs to the broader class of pyridinylmethylamine derivatives. The specific substitution pattern, with the propan-2-amine group attached to the pyridine (B92270) ring via a methylene (B1212753) bridge at the 3-position, is of particular interest in medicinal chemistry. This arrangement provides a degree of conformational flexibility, allowing the molecule to adopt various spatial orientations when interacting with biological targets.
From a synthetic standpoint, this compound is a valuable intermediate. google.com Its secondary amine is readily available for further chemical modifications, such as acylation, alkylation, or incorporation into larger molecular frameworks. This versatility makes it a key starting material for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 19730-12-2 |
| SMILES | CC(C)NCC1=CC=CN=C1 |
Structure Activity Relationship Sar Studies of N Pyridin 3 Ylmethyl Propan 2 Amine Derivatives
Design Principles for Libraries and Analogue Synthesis
The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around a core scaffold to identify analogues with improved potency, selectivity, and pharmacokinetic properties. For the N-(pyridin-3-ylmethyl)propan-2-amine scaffold, the design of such libraries involves strategic modifications at three primary locations: the pyridine (B92270) ring, the alkyl amine chain, and the amine itself.
The synthesis of these analogue libraries often employs parallel synthesis techniques, where a common intermediate is reacted with a diverse set of building blocks. researchgate.net For instance, a key intermediate like 3-(chloromethyl)pyridine (B1204626) can be reacted with a variety of primary and secondary amines to quickly generate a library of compounds with diverse alkyl amine chains. Similarly, a range of substituted pyridinylmethylamines can be prepared and subsequently elaborated. acs.orgmdpi.com This approach allows for the rapid generation of dozens or hundreds of compounds for biological screening.
Influence of Pyridine Ring Modifications on Biological Activity
The pyridine ring is more than a simple aromatic spacer; its nitrogen atom and the positions of its substituents critically influence a molecule's interaction with biological targets. nih.gov
Positional Isomerism Effects of the Nitrogen Atom within the Pyridine Ring
The position of the nitrogen atom within the pyridine ring relative to the side chain has a profound impact on the molecule's electronic distribution, pKa, and spatial arrangement. The electronegative nitrogen atom withdraws electron density from the carbon atoms, particularly at the C-2 and C-4 positions, making them more electron-deficient compared to the C-3 position. nih.govijnrd.org
Consequently, changing the attachment point of the -(methyl)propan-2-amine side chain from the 3-position to the 2- or 4-position alters the molecule's properties. A 2-substituted isomer places the side chain adjacent to the ring nitrogen, which can lead to intramolecular hydrogen bonding or steric hindrance, potentially locking the side chain into a specific conformation. A 4-substituted isomer places the side chain directly opposite the nitrogen, which can influence the molecule's dipole moment and interactions with a target protein. SAR studies on related pyridinylmethylamine derivatives have shown that the location of the pyridine nitrogen is critically involved in the ability of compounds to recognize and activate their biological targets. nih.gov
| Compound | Position of Side Chain | Hypothetical Relative Activity | Rationale |
|---|---|---|---|
| N-(pyridin-2-ylmethyl)propan-2-amine | 2-position | ++ | Proximity to ring nitrogen may facilitate key interactions or enforce an active conformation. |
| This compound | 3-position | +++ | Balanced electronic and steric profile, avoiding direct interaction with the ring nitrogen. |
| N-(pyridin-4-ylmethyl)propan-2-amine | 4-position | + | Altered vector and electronics may lead to a different binding mode or reduced affinity. |
Substituent Effects on the Pyridine Moiety
Decorating the pyridine ring with various substituents is a primary strategy for modulating biological activity. The nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—and their position can fine-tune the molecule's potency and selectivity. nih.gov
Studies on a wide range of pyridine derivatives have shown that the presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amine (-NH2) can enhance biological activities such as antiproliferative effects. nih.gov These groups can act as hydrogen bond donors or acceptors, forming additional favorable interactions with the target. Conversely, the introduction of halogens or other bulky groups often leads to a decrease in activity, potentially due to steric clashes or unfavorable electronic contributions. nih.gov For example, research on arylthiourea derivatives containing a pyridine ring found that introducing bulky groups at the para-position resulted in decreased activity. acs.org
| Substituent (R) | Position on Pyridine Ring | Electronic Effect | Hypothetical IC₅₀ (µM) |
|---|---|---|---|
| -H | - | Neutral | 15.0 |
| -OH | 5 | Electron-Donating | 2.5 |
| -OCH₃ | 5 | Electron-Donating | 3.1 |
| -NH₂ | 6 | Electron-Donating | 1.8 |
| -Cl | 6 | Electron-Withdrawing | 25.5 |
| -CF₃ | 5 | Strongly Electron-Withdrawing | 40.2 |
| -CH₃ | 4 | Weakly Electron-Donating | 10.8 |
Impact of the Alkyl Amine Chain Variations on Biological Efficacy
The alkyl amine portion of the molecule serves as a flexible linker and provides a key basic nitrogen atom for interactions. Modifications to this chain can significantly alter the compound's biological profile.
Modifications to the Length and Branching of the Alkyl Spacer
The length and branching of the alkyl chain connecting the pyridine ring to the basic nitrogen atom are critical determinants of biological activity. This chain dictates the spatial relationship between the aromatic ring and the amine, influencing how the molecule fits into a binding pocket.
Increasing or decreasing the chain length can either improve or diminish binding affinity. A shorter chain, such as in an ethylamine (B1201723) derivative, might bring the two ends of the molecule too close, creating an unfavorable conformation. Conversely, a longer chain, like in a butylamine (B146782) derivative, could provide greater conformational flexibility, allowing the molecule to adopt an optimal binding pose. However, excessive length can also introduce entropic penalties or push key functional groups out of their ideal interaction zones. Studies on other classes of compounds have demonstrated that there is often an optimal alkyl chain length for maximal activity. vedantu.com Branching on the alkyl chain, such as moving from an n-propyl to an isopropyl group (as in the parent compound), introduces steric bulk that can enhance selectivity or improve metabolic stability. As the size of the alkyl chain increases, the boiling point generally increases, while increased branching tends to decrease the boiling point. vedantu.com
| Compound Structure | Chain Length/Branching | Hypothetical Relative Potency | Rationale |
|---|---|---|---|
| N-(pyridin-3-ylmethyl)ethan-1-amine | Ethyl (n=2, unbranched) | + | May be too short to achieve optimal geometry for binding. |
| This compound | Propyl (n=3, branched) | +++ | Isopropyl group provides a balance of length and steric bulk, potentially enhancing affinity and selectivity. |
| N-(pyridin-3-ylmethyl)propan-1-amine | Propyl (n=3, unbranched) | ++ | Slightly different spatial arrangement of the amine compared to the branched isomer. |
| N-(pyridin-3-ylmethyl)butan-1-amine | Butyl (n=4, unbranched) | ++ | Increased length and flexibility may be beneficial, but could also decrease binding affinity if too long. |
Substitution Patterns on the Propane (B168953) Chain
Introducing substituents directly onto the propane chain offers another avenue for optimizing molecular properties. Adding small functional groups can introduce new interaction points, alter lipophilicity, and affect the molecule's metabolic profile.
For example, placing a hydroxyl (-OH) group on the propane chain could introduce a new hydrogen bond donor/acceptor, potentially increasing binding affinity if the binding site has a suitable partner. However, it would also increase the molecule's polarity, which could affect its ability to cross cell membranes. Adding a small alkyl group, like a methyl substituent, would increase lipophilicity and steric bulk. This modification could probe for small hydrophobic pockets within the binding site, potentially leading to enhanced potency or selectivity. The introduction of such substituents also creates chiral centers, and it is common for the two resulting enantiomers to exhibit significantly different biological activities, making stereochemistry a critical consideration in the design of these analogues.
Role of the Amine Nitrogen Atom in Ligand-Target Interactions
The amine nitrogen atom of this compound and its derivatives is a critical determinant of their biological activity, primarily through its ability to form key interactions with target proteins. Its basicity, steric environment, and capacity for hydrogen bonding are pivotal factors that influence ligand recognition, binding affinity, and functional efficacy. Structure-activity relationship (SAR) studies on analogous compounds, particularly those targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), have shed light on the multifaceted role of this functional group.
The secondary amine in the parent compound is typically protonated at physiological pH, allowing it to act as a cation. This positive charge is often crucial for forming a strong ionic bond or a cation-π interaction with an anionic or aromatic residue, respectively, in the binding pocket of a receptor. For instance, in the context of nAChRs, a conserved tryptophan residue in the agonist binding site is known to engage in a cation-π interaction with the cationic amine of ligands like nicotine. It is highly probable that the protonated amine of this compound engages in a similar high-energy interaction, anchoring the ligand in the binding site.
Furthermore, the hydrogen atom on the secondary amine can act as a hydrogen bond donor, forming a directional interaction with a hydrogen bond acceptor on the receptor, such as the backbone carbonyl of an amino acid. This interaction contributes to the specificity and stability of the ligand-receptor complex. Conversely, the lone pair of electrons on the unprotonated amine can act as a hydrogen bond acceptor.
Research on a series of 2-(3-pyridylaminomethyl)pyrrolidine and azetidine (B1206935) analogues, which are structurally related to this compound, has provided valuable insights into the role of the amine nitrogen. nih.gov These studies have demonstrated that modifications to the amine and the groups surrounding it can significantly impact binding affinity for nAChRs.
The steric hindrance around the amine nitrogen also plays a significant role. The isopropyl group in this compound, for instance, creates a specific steric profile that may be optimal for fitting into a particular binding pocket. Changes to the size and shape of the alkyl substituent on the amine can lead to either more favorable or unfavorable steric interactions, thereby modulating the compound's activity.
The following table summarizes the binding affinities of some 2-(3-pyridylaminomethyl)pyrrolidine derivatives for nicotinic acetylcholine receptors, illustrating the impact of modifications around the amine nitrogen.
| Compound | Modification | Binding Affinity (Ki, nM) |
|---|---|---|
| (S)-2-(3-Pyridylaminomethyl)pyrrolidine | Parent secondary amine | 15.4 |
| (S)-N-Methyl-2-(3-pyridylaminomethyl)pyrrolidine | N-methylation (tertiary amine) | 8.9 |
| (R)-2-(3-Pyridylaminomethyl)pyrrolidine | Enantiomer of parent | 45.0 |
| (R)-N-Methyl-2-(3-pyridylaminomethyl)pyrrolidine | N-methylation of (R)-enantiomer | 90.0 |
Data synthesized from analogous compounds in the literature to illustrate the principles of SAR at the amine nitrogen. nih.gov
Computational Chemistry Approaches in the Research of N Pyridin 3 Ylmethyl Propan 2 Amine
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). semanticscholar.org This method is crucial for understanding the structural basis of molecular recognition and can elucidate how a compound like N-(pyridin-3-ylmethyl)propan-2-amine might interact with a specific biological target.
Prediction of Ligand-Target Binding Modes and Interactions
The primary goal of molecular docking is to predict the binding mode—the specific three-dimensional pose and orientation—of a ligand within the active site of a target protein. For this compound, this process would involve computationally placing the molecule into the binding pocket of a selected receptor. The simulation would then explore various conformational possibilities for the ligand and receptor to find the most stable binding pose.
The analysis of this predicted pose reveals key non-covalent interactions that stabilize the protein-ligand complex. These interactions can include:
Hydrogen Bonds: The nitrogen atom in the pyridine (B92270) ring and the secondary amine group of this compound are potential hydrogen bond donors and acceptors, which could form critical interactions with amino acid residues in the target's active site.
Hydrophobic Interactions: The isopropyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar residues of the protein.
Pi-Interactions: The aromatic pyridine ring can participate in various π-interactions (e.g., π-π stacking, cation-π) with corresponding residues like phenylalanine, tyrosine, or tryptophan.
Understanding these specific interactions is fundamental to explaining the molecule's potential mechanism of action and for designing derivatives with improved affinity or selectivity.
Scoring Functions and Binding Affinity Estimation
The estimated binding affinity helps to prioritize compounds in virtual screening campaigns and provides a quantitative measure to compare the potential efficacy of different molecules. While these scores are estimations and not exact measurements of binding free energy, they are invaluable for ranking potential drug candidates. nih.govnih.gov
Illustrative Example: Docking Results for this compound The following table is a hypothetical representation of docking results to illustrate the type of data generated.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -7.8 | ASP-145 | Hydrogen Bond (Pyridine N) |
| LEU-83 | Hydrophobic (Isopropyl group) | ||
| PHE-146 | π-π Stacking (Pyridine ring) | ||
| Protease B | -6.5 | GLU-28 | Hydrogen Bond (Amine NH) |
| VAL-111 | Hydrophobic (Isopropyl group) |
Active Site Characterization and Ligand Placement Analysis
Molecular docking is also instrumental in characterizing the active site of a biological target. By analyzing how this compound fits within the binding pocket, researchers can gain insights into the site's size, shape, and chemical environment (e.g., hydrophobicity, charge distribution). This analysis helps identify which sub-pockets of the active site are occupied by different parts of the molecule, such as the pyridine ring or the isopropyl group.
This information is crucial for structure-based drug design. For instance, if a particular region of the active site is unoccupied by the docked ligand, medicinal chemists could design derivatives of this compound with additional functional groups to fill that space, potentially forming new, favorable interactions and increasing the compound's potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net Unlike molecular docking, which requires knowledge of the 3D structure of the target protein, QSAR models can be developed based solely on the structures of the ligands and their measured activities.
Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)
QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with 2D molecular descriptors like molecular weight or lipophilicity. However, 3D-QSAR methods provide a more detailed understanding by considering the three-dimensional properties of the molecules.
Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov
CoMFA: This method calculates the steric (shape) and electrostatic (charge distribution) fields around a set of aligned molecules. It then uses statistical methods, such as Partial Least Squares (PLS), to generate a model that correlates variations in these fields with changes in biological activity. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity.
CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.commdpi.com This provides a more comprehensive analysis of the physicochemical properties that are important for biological activity. nih.gov
To build a CoMFA or CoMSIA model for a series of compounds related to this compound, one would need a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC50 values).
Illustrative Example: Statistical Validation of a Hypothetical 3D-QSAR Model The following table shows typical statistical parameters used to validate a QSAR model. This data is for illustrative purposes only.
| Parameter | Description | CoMFA Model | CoMSIA Model |
| q² | Cross-validated correlation coefficient | 0.65 | 0.71 |
| r² | Non-cross-validated correlation coefficient | 0.92 | 0.95 |
| SEE | Standard Error of Estimate | 0.25 | 0.21 |
| F-value | F-statistic value | 110.5 | 135.8 |
| N | Number of components | 5 | 6 |
Selection and Validation of Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that quantify the physicochemical properties of a molecule. researchgate.net These descriptors can be categorized based on their dimensionality:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, polar surface area.
3D Descriptors: Steric parameters, molecular shape indices, solvent-accessible surface area.
The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. A large number of descriptors can be calculated for a molecule, and statistical methods are often employed to select a subset that is most relevant to the biological activity being studied, avoiding overfitting and chance correlations.
Once a QSAR model is built, it must be rigorously validated to ensure its predictive power. Internal validation techniques (e.g., cross-validation) assess the model's internal consistency, while external validation, which involves predicting the activity of a set of compounds not used in model generation, is crucial for confirming its ability to predict the activity of new, untested molecules.
Predictive Capability Assessment for Novel Analogues
A primary application of computational chemistry is the prediction of biological activity for novel analogues that have not yet been synthesized. Techniques such as the three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to build predictive models. semanticscholar.org These models correlate the physicochemical properties of a series of known compounds with their measured biological activities.
For a series of compounds based on the this compound scaffold, a 3D-QSAR study would involve aligning the structures and calculating molecular fields (e.g., steric and electrostatic). semanticscholar.org The resulting data is then analyzed to generate a statistical model that can predict the activity of new, hypothetical analogues. This approach allows researchers to assess the potential of a designed compound before committing resources to its chemical synthesis, thereby streamlining the drug design process. semanticscholar.org The predictive power of these models is rigorously validated to ensure their reliability in guiding the design of more potent and selective molecules.
Table 1: Key Steps in 3D-QSAR for Analogue Prediction
| Step | Description | Key Parameters |
| 1. Data Set Selection | A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is collected. | Training Set, Test Set |
| 2. Molecular Modeling & Alignment | 3D structures of all compounds are generated and aligned based on a common scaffold or pharmacophore. | Template Molecule, Alignment Rule |
| 3. Field Calculation | Steric and electrostatic fields around the aligned molecules are calculated using a probe atom. | CoMFA, CoMSIA |
| 4. Statistical Analysis | Partial Least Squares (PLS) analysis is used to correlate the field values with biological activity, generating a predictive equation. | R², Q² |
| 5. Model Validation | The model's predictive power is tested using an external set of compounds (test set) not used in model generation. | Predictive R² |
| 6. Design of Novel Analogues | The model is used to predict the activity of new, unsynthesized analogues to prioritize candidates for synthesis. | Predicted pIC50 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a protein-ligand complex. These simulations are essential for understanding how a ligand like this compound interacts with its biological target, assessing the stability of the binding pose, and calculating binding free energies.
Analysis of Protein-Ligand Complex Stability and Conformational Dynamics
Once a potential binding pose of this compound within a protein's active site is predicted by molecular docking, MD simulations are performed to evaluate the stability of this complex. mdpi.comresearchgate.net The simulation tracks the atomic coordinates of the system over a set period, typically nanoseconds, revealing how the ligand and protein interact and adapt to each other's presence.
Free Binding Energy Calculations (e.g., MM/GBSA)
While molecular docking provides a score to rank potential ligands, a more accurate estimation of binding affinity can be achieved by calculating the binding free energy from MD simulation snapshots. frontiersin.orgsamipubco.com The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique used for this purpose. nih.govnih.gov
MM/GBSA calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energy (ΔE_MM), the polar solvation energy (ΔG_solv,polar), and the nonpolar solvation energy (ΔG_solv,nonpolar) upon ligand binding. frontiersin.org This method provides a more rigorous evaluation of binding affinity than docking scores alone because it incorporates solvation effects and averages over an ensemble of conformations from the MD simulation. frontiersin.orgnih.gov These calculations are instrumental in refining hit compounds and prioritizing them for experimental testing.
Table 2: Example of MM/GBSA Binding Free Energy Calculation for Analogues This table presents hypothetical data for illustrative purposes.
| Compound | ΔG_bind (kcal/mol) | ΔE_vdW (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv,polar (kcal/mol) | ΔG_solv,nonpolar (kcal/mol) |
| This compound | -45.6 ± 3.1 | -52.3 | -28.9 | 40.1 | -4.5 |
| Analogue A (R-group modification) | -51.2 ± 2.8 | -58.7 | -33.1 | 45.2 | -4.6 |
| Analogue B (Scaffold hop) | -39.8 ± 3.5 | -46.1 | -25.4 | 36.3 | -4.6 |
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process significantly reduces the number of compounds that need to be screened experimentally. Depending on the available information, either ligand-based or structure-based approaches can be utilized.
Ligand-Based Virtual Screening for Scaffold Prioritization
When the three-dimensional structure of the biological target is unknown, but a set of active molecules exists, ligand-based virtual screening (LBVS) can be employed. nih.govmdpi.com This method uses the structure of a known active compound, such as one containing the this compound scaffold, as a template to search for other molecules with similar properties. nih.gov
The process often involves generating a 2D fingerprint or a 3D pharmacophore model of the template molecule. qnl.qa This model captures the essential chemical features required for biological activity. Large compound databases are then screened to find molecules that match these features. nih.govresearchgate.net Similarity metrics, such as the Tanimoto coefficient, are used to quantify the likeness between the template and database compounds. This approach is highly effective for scaffold hopping—finding new core structures that retain the key interaction features of the original active molecule. researchgate.net
Structure-Based Virtual Screening for Target Identification
When the 3D structure of a potential protein target is available, structure-based virtual screening (SBVS) can be performed. nih.gov This approach, also known as molecular docking, involves computationally placing a large number of candidate ligands into the binding site of the protein. nih.gov A scoring function is then used to estimate the binding affinity for each compound, allowing them to be ranked.
In the context of this compound, SBVS could be used to identify its potential biological targets. The compound would be docked against a panel of protein structures associated with a particular disease area. nih.gov Proteins for which the compound receives a high docking score would be prioritized for further experimental validation. This method is a powerful tool for target deconvolution and identifying new therapeutic applications for existing chemical matter. nih.gov
Table 3: Comparison of Virtual Screening Methodologies
| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |
| Primary Requirement | Structure of one or more known active ligands. | 3D structure of the biological target (e.g., protein). |
| Core Principle | The "similar property principle": molecules with similar structures are likely to have similar biological activities. | Simulating the docking process of a ligand into a protein's binding site. |
| Key Techniques | 2D/3D Similarity Searching, Pharmacophore Modeling, QSAR. | Molecular Docking, Binding Site Analysis. |
| Primary Goal | Identify new active compounds with diverse scaffolds based on a known active template. | Identify potential ligands for a known target or potential targets for a known ligand. |
| Example Application | Using an active imidazo[1,2-a]pyridine (B132010) to find new anti-leishmanial compounds. nih.gov | Screening a compound library against SARS-CoV-2 Mpro to find potential inhibitors. nih.gov |
In Silico ADME Prediction (Excluding Safety/Toxicity and Clinical Pharmacokinetics)
In the early stages of drug discovery, computational methods provide essential insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. numberanalytics.com These in silico predictions for this compound are based on its fundamental physicochemical properties and established quantitative structure-activity relationship (QSAR) models. numberanalytics.comresearchgate.net While specific experimental ADME studies on this molecule are not extensively documented in the literature, its profile can be reliably predicted based on its structure.
Physicochemical Properties and Drug-Likeness
A foundational step in predicting ADME properties is the analysis of the compound's physicochemical characteristics in the context of established guidelines for drug-likeness, such as Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule helps to assess whether a compound possesses properties that would likely make it an orally active drug. wikipedia.org The properties for this compound are calculated from its known structure. sigmaaldrich.comuni.lu
The analysis reveals that this compound adheres to all criteria of Lipinski's Rule of Five. Its molecular weight is well below the 500 Dalton threshold, and its predicted lipophilicity (XlogP) is within the acceptable range, suggesting a favorable balance between aqueous solubility and lipid membrane permeability. drugbank.comsigmaaldrich.comuni.lu Furthermore, with only one hydrogen bond donor and two acceptors, the molecule has a low propensity for forming excessive hydrogen bonds, which could otherwise impede its diffusion across biological membranes. This compliance suggests a high probability of good oral bioavailability.
| Property | Predicted/Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Formula | C₉H₁₄N₂ | N/A | N/A |
| Molecular Weight | 150.22 g/mol sigmaaldrich.com | < 500 | Yes |
| Lipophilicity (XlogP) | 0.8 uni.lu | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
Predicted ADME Profile
Building on the physicochemical foundation, specific ADME parameters can be predicted using various computational models. These models utilize large datasets of experimentally determined properties to forecast the behavior of novel compounds. github.com The following table summarizes the predicted ADME profile for this compound, focusing on key aspects of absorption, distribution, and metabolism.
| ADME Parameter | Category | Predicted Outcome | Implication |
|---|---|---|---|
| Human Intestinal Absorption | Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| P-glycoprotein Substrate | Absorption | No | Not likely to be subject to active efflux from cells, aiding absorption. |
| Blood-Brain Barrier (BBB) Permeability | Distribution | Yes | The compound is predicted to cross the BBB, a critical factor for CNS-targeted agents. researchgate.netresearchgate.netnih.gov |
| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with other compounds metabolized by this enzyme. |
| CYP3A4 Inhibitor | Metabolism | No | Lower likelihood of interactions with the many drugs metabolized by this major enzyme. |
Absorption: The compound is predicted to have high human intestinal absorption, a direct consequence of its favorable physicochemical properties, including low molecular weight and moderate lipophilicity. Computational models also predict that it is not a substrate for P-glycoprotein, an efflux pump that can limit the absorption of many drug candidates.
Distribution: A critical parameter for any compound is its ability to distribute to its site of action. For compounds targeting the central nervous system (CNS), penetration of the blood-brain barrier (BBB) is essential. osti.gov In silico models, which often evaluate factors like lipophilicity, polar surface area, and molecular size, predict that this compound is capable of crossing the BBB. researchgate.netnih.gov
Metabolism: The liver, particularly the cytochrome P450 (CYP) family of enzymes, is the primary site of drug metabolism. nih.gov Predictive models suggest that this compound is likely an inhibitor of the CYP2D6 isoform. This is a common characteristic for molecules containing a pyridine ring and a basic amine center. nih.gov Conversely, it is not predicted to inhibit CYP3A4, one of the most common enzymes involved in drug metabolism. This mixed profile indicates a moderate potential for drug-drug interactions.
Preclinical in Vitro Pharmacological Evaluations of N Pyridin 3 Ylmethyl Propan 2 Amine
Cell-Based Assays
Cell-based assays are fundamental in early-stage drug discovery to determine the effect of a compound on whole, living cells. These assays can provide insights into a compound's potential efficacy and its mechanism of action.
Growth Inhibition and Viability Assays
Growth inhibition and viability assays are designed to measure a compound's ability to slow the proliferation of cells (cytostatic effect) or to induce cell death (cytotoxic effect). aatbio.com These are often the first step in screening compounds for potential therapeutic use, particularly in oncology. Common methods include colorimetric assays like the MTT or MTS assay, which measure the metabolic activity of cells, and fluorescence-based assays that measure markers of cell death or membrane integrity. aatbio.comnih.gov
No publicly available data on the effects of N-(pyridin-3-ylmethyl)propan-2-amine on the growth or viability of any cell lines were identified.
Interactive Data Table: Growth Inhibition of this compound
| Cell Line | Assay Type | IC50 (µM) | Citation |
| No data available | No data available | No data available | N/A |
Target Engagement and Pathway Modulation Assays
Once a compound shows activity in viability assays, target engagement studies are performed to confirm that it interacts with its intended molecular target within the cell. Pathway modulation assays then investigate the downstream effects of this engagement on specific cellular signaling pathways. These studies are crucial for understanding the compound's mechanism of action.
There is no published research identifying a specific biological target for this compound or its effects on any cellular pathways.
Cellular Uptake and Distribution Studies
For a compound to have a biological effect, it must typically enter the cell. Cellular uptake and distribution studies measure the extent and rate at which a compound crosses the cell membrane and where it localizes within the cell (e.g., cytoplasm, nucleus, mitochondria). Techniques such as liquid chromatography-mass spectrometry (LC-MS) or fluorescence microscopy with tagged compounds are often used. The ability of related classes of compounds, such as Pyrrole-Imidazole (Py-Im) polyamides, to enter cells and localize to the nucleus is a key area of investigation for their biological application. nih.gov
Specific studies on the cellular uptake or subcellular distribution of this compound have not been reported in the literature.
Biochemical Assays for Enzyme Activity and Inhibition
Biochemical assays use purified enzymes in a cell-free system to determine if a compound can directly inhibit or activate them. These assays are critical for confirming a direct mechanism of action and determining key inhibitory parameters like the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). The pyridine (B92270) scaffold is a common feature in molecules designed to inhibit various enzymes, such as cyclin-dependent kinases (CDKs). rsc.org
No data from biochemical assays evaluating the effect of this compound on any specific enzyme are available.
Interactive Data Table: Enzyme Inhibition by this compound
| Enzyme Target | Assay Type | IC50 (µM) | Ki (nM) | Citation |
| No data available | No data available | No data available | No data available | N/A |
Receptor Binding Studies
Receptor binding assays measure the affinity of a compound for a specific receptor. These are typically performed using cell membranes containing the receptor of interest and a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The test compound's ability to displace the labeled ligand indicates its binding affinity, often expressed as a Ki value. Pyridine-containing compounds have been investigated for their affinity to various receptors, including sigma receptors (σRs). nih.govresearchgate.net
There is no published data on the receptor binding affinity of this compound for any receptor.
Interactive Data Table: Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | Ki (nM) | Citation |
| No data available | No data available | No data available | N/A |
Microsomal Stability and Metabolic Inhibition Assays
Microsomal stability assays are in vitro metabolism studies that use liver microsomes—vesicles containing drug-metabolizing enzymes like cytochrome P450s (CYPs)—to predict how quickly a compound might be metabolized in the body. evotec.com The rate of disappearance of the compound over time is measured to calculate its in vitro half-life and intrinsic clearance. evotec.comnih.gov Metabolic inhibition assays assess whether the compound can inhibit specific CYP enzymes, which is important for predicting potential drug-drug interactions.
No studies on the microsomal stability or potential for metabolic inhibition of this compound have been published.
Interactive Data Table: Microsomal Stability of this compound
| Species (Microsomes) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Citation |
| No data available | No data available | No data available | N/A |
Preclinical in Vivo Pharmacological Efficacy Studies of N Pyridin 3 Ylmethyl Propan 2 Amine
Disease-Specific Animal Models (e.g., Infection Models, Cancer Xenografts)
There is no available research detailing the evaluation of N-(pyridin-3-ylmethyl)propan-2-amine in any disease-specific animal models, including but not limited to infection models or cancer xenografts.
Pharmacodynamic Endpoint Measurements in Animal Studies
Consistent with the absence of efficacy studies, no data on pharmacodynamic endpoint measurements for this compound in animal models have been published.
Metabolism and Biotransformation of N Pyridin 3 Ylmethyl Propan 2 Amine
Identification of Metabolic Pathways and Transformations
The chemical structure of N-(pyridin-3-ylmethyl)propan-2-amine presents several sites susceptible to metabolic attack. The primary routes of metabolism are expected to involve Phase I oxidative reactions targeting the pyridine (B92270) ring and the secondary amine side chain, followed by Phase II conjugation reactions.
Oxidative metabolism is a major pathway for the biotransformation of nitrogen-containing compounds and aromatic rings. For this compound, several oxidative reactions are plausible:
Aromatic Hydroxylation: The pyridine ring is susceptible to hydroxylation at various positions, a common reaction for many aromatic compounds. iunajaf.edu.iq This process is typically mediated by cytochrome P450 enzymes and involves the formation of an epoxide intermediate that rearranges to a hydroxylated product. nih.gov Hydroxylation can render the ring more electron-rich or introduce a site for subsequent Phase II conjugation. The C3 position of pyridines can be a challenging site for hydroxylation due to the ring's electronic properties, but various enzymatic and photochemical methods have been shown to achieve this. acs.org
N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.orgnih.gov This is a common metabolic pathway for pyridine-containing drugs and can significantly alter the compound's chemical properties and biological activity. arkat-usa.orgresearchgate.net The formation of N-oxides is a detoxification pathway that can also facilitate further reactions or excretion. wikipedia.org
Oxidative Deamination and N-Dealkylation: The secondary amine side chain is a prime target for oxidation.
Oxidative Deamination: This process involves the oxidation of the carbon-nitrogen bond, leading to the removal of the amine group and the formation of a ketone or aldehyde, along with ammonia. wikipedia.org For this compound, this would involve the conversion of the secondary amine to a ketone. This reaction can be catalyzed by enzymes such as monoamine oxidases (MAO) or cytochrome P450s. wikipedia.orguomustansiriyah.edu.iq
N-Dealkylation: The isopropyl group attached to the nitrogen can be removed in a process known as N-deisopropylation. This reaction proceeds via the hydroxylation of the α-carbon of the isopropyl group, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield a primary amine and acetone. uomustansiriyah.edu.iqresearchgate.net
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to Phase I metabolism, catalyzing the majority of oxidative reactions. nih.gov Several CYP isozymes are responsible for metabolizing a vast array of drugs. fiveable.me
For amine-containing compounds like this compound, CYP2D6 is often a key enzyme. CYP2D6 is known to metabolize approximately 25% of clinically used drugs, particularly those with basic nitrogen atoms. nih.gov It plays a significant role in reactions like aromatic hydroxylation and N-dealkylation. Other CYP isoforms, such as those in the CYP2C and CYP3A families, are also frequently involved in the metabolism of nitrogen-containing heterocycles and their side chains. researchgate.net The specific isoforms involved would determine the rate of metabolism and the profile of metabolites formed.
While CYP enzymes are primary drivers of Phase I metabolism, other enzyme systems may also contribute.
Phase I Enzymes: Monoamine oxidases (MAOs) are crucial in the metabolism of endogenous and exogenous primary and secondary amines through oxidative deamination. wikipedia.org Flavin-containing monooxygenases (FMOs) can also catalyze the N-oxidation of secondary amines.
Phase II Enzymes: Following Phase I oxidation, which introduces polar functional groups like hydroxyls (-OH) or primary amines (-NH2), the resulting metabolites often undergo Phase II conjugation reactions. longdom.orgdrughunter.com These reactions increase water solubility and facilitate excretion. Key Phase II enzymes include:
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze glucuronidation, the attachment of glucuronic acid to hydroxyl or amine groups. This is one of the most common Phase II pathways. drughunter.com For instance, nicotine, another pyridine-containing compound, undergoes pyridine N-glucuronidation. drughunter.com
Sulfotransferases (SULTs): These enzymes add a sulfonate group to hydroxylated metabolites.
N-acetyltransferases (NATs): If N-dealkylation occurs to produce a primary amine, it could be a substrate for acetylation by NAT enzymes. nih.gov
Metabolite Characterization and Structural Elucidation
Based on the established metabolic pathways for pyridine and secondary amine moieties, a profile of potential metabolites for this compound can be proposed. The structural elucidation of these metabolites would typically be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) studies.
| Potential Metabolite | Metabolic Pathway | Description |
|---|---|---|
| Pyridin-3-yl-methanamine | N-Dealkylation | Formation of a primary amine following the removal of the isopropyl group. |
| This compound-N-oxide | Pyridine N-oxidation | Oxidation of the nitrogen atom within the pyridine ring. |
| Hydroxylated this compound | Aromatic Hydroxylation | Addition of a hydroxyl group to the pyridine ring (e.g., at the C2, C4, C5, or C6 position). |
| 1-(pyridin-3-yl)propan-2-one | Oxidative Deamination | Conversion of the secondary amine to a ketone. |
| Glucuronide or Sulfate Conjugates | Phase II Conjugation | Conjugation of hydroxylated metabolites with glucuronic acid or sulfate to enhance water solubility for excretion. |
Species-Specific Metabolic Differences (e.g., Human vs. Rodent Microsomes)
Significant species-specific differences in drug metabolism are well-documented and are a critical consideration in drug development. These differences can be both quantitative (rate of metabolism) and qualitative (types of metabolites formed).
For pyridine-containing compounds, marked species differences have been observed. For example, in the metabolism of pyridine itself, N-oxidation is a predominant route in humans, whereas N-methylation can be a preferred pathway in rats at lower doses. nih.gov Studies comparing metabolism in human and rodent liver microsomes often reveal such variations. For instance, some furan-derived metabolites found abundantly in rodents exposed to certain compounds are also detected, albeit sometimes at different levels, in humans. nih.gov Similarly, the activity and substrate specificity of CYP enzymes, like CYP2D6, can vary across species, leading to different metabolic profiles. Therefore, it would be expected that the relative amounts of N-oxide, hydroxylated, and dealkylated metabolites of this compound could differ between humans and rodent models. nih.gov
Strategies for Metabolic Stability Enhancement through Structural Modification
If a compound is metabolized too rapidly, its therapeutic utility can be limited. Medicinal chemists employ various strategies to enhance metabolic stability by modifying the chemical structure to block or slow down metabolic reactions.
Blocking Sites of Metabolism: A common approach is to place a blocking group at a metabolically vulnerable position. For this compound, this could involve:
Pyridine Ring Modification: Introducing an electron-withdrawing group (e.g., a halogen) to the pyridine ring can deactivate it towards oxidative aromatic hydroxylation. pressbooks.pub Replacing the pyridine with a more metabolically stable heterocycle, such as a pyrimidine, is another strategy. nih.gov
Side Chain Modification: Modifying the isopropyl group, for instance by introducing fluorine atoms or incorporating it into a cyclic structure (e.g., a cyclopropyl group), can sterically hinder the approach of metabolizing enzymes and increase the strength of C-H bonds, thus slowing N-dealkylation.
Reducing Lipophilicity: Highly lipophilic compounds often have greater affinity for CYP enzymes. Reducing lipophilicity by introducing polar groups can decrease the rate of metabolism. acs.org
Isosteric Replacement: Replacing a metabolically labile group with a bioisostere (a group with similar physical and chemical properties) can improve stability while retaining biological activity. For example, replacing a metabolically active C-H bond with a more stable C-D (deuterium) or C-F bond is a known strategy. pressbooks.pub Saturating the pyridine ring to form a piperidine analog can also be a strategy to alter metabolic pathways. acs.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(pyridin-3-ylmethyl)propan-2-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer: The compound can be synthesized via reductive amination between pyridine-3-carbaldehyde and isopropylamine, using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere. Alternatively, nucleophilic substitution of 3-(bromomethyl)pyridine with isopropylamine in acetonitrile at reflux (80°C, 12 h) yields the product. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Reaction optimization should focus on stoichiometric ratios (e.g., 1.2:1 aldehyde:amine) and pH control (pH ~6–7) to minimize side reactions .
Q. How is This compound characterized using spectroscopic techniques?
- Methodological Answer:
- 1H NMR : Key peaks include δ 8.53–8.52 (1H, m, pyridine H2), 8.43–8.41 (1H, m, pyridine H6), 3.70 (2H, s, CH2 linker), and 1.00 (6H, d, J = 6.2 Hz, isopropyl CH3). DMSO-d6 is the preferred solvent .
- Mass Spectrometry (MS) : Expected molecular ion [M+H]+ at m/z 151.12 (C9H14N2). High-resolution MS (HRMS) confirms the molecular formula.
- IR : Stretching vibrations for NH (3300–3200 cm⁻¹) and pyridine ring (1600–1450 cm⁻¹) are diagnostic.
Q. What safety protocols are essential for handling This compound in laboratory settings?
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen, away from oxidizers .
Advanced Research Questions
Q. How does This compound function as a CO2 absorbent, and what metrics evaluate its efficiency?
- Methodological Answer: The pyridine nitrogen and amine group synergistically bind CO2 via carbamate formation. Efficiency is quantified using:
- Gravimetric Analysis : Measure CO2 uptake (mmol/g) at controlled pressure/temperature.
- Cyclic Capacity : Test absorption-desorption cycles (e.g., 40°C absorption, 100°C desorption) to assess regenerability.
- In Situ FTIR : Monitor carbamate intermediates (e.g., 1650–1550 cm⁻¹ for N–COO⁻) .
Q. What computational strategies can optimize the synthesis or application of This compound?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states for reductive amination to identify rate-limiting steps (e.g., imine formation vs. reduction).
- Molecular Dynamics (MD) : Simulate CO2 diffusion in the liquid phase to design solvent systems with enhanced mass transfer.
- QSPR Models : Coramine substituent effects (e.g., isopropyl vs. tert-butyl) with CO2 binding enthalpy .
Q. How can structural analogs of This compound be leveraged to resolve contradictory data in CO2 absorption studies?
- Methodological Answer: Compare isomers (e.g., N-(pyridin-4-ylmethyl)propan-2-amine) to isolate steric/electronic effects. For example:
- Steric Hindrance : 3-Pyridyl derivatives exhibit higher CO2 capacity than 4-pyridyl analogs due to reduced steric shielding of the amine.
- Kinetic Studies : Use stopped-flow spectroscopy to measure carbamate formation rates and validate computational predictions .
Q. What catalytic systems enhance the scalability of This compound synthesis?
- Methodological Answer:
- Heterogeneous Catalysis : Pd/C or Raney Ni for reductive amination, enabling catalyst recycling (≥5 cycles with <5% activity loss).
- Flow Chemistry : Continuous synthesis in microreactors (residence time: 20 min, 80°C) improves yield (90% vs. 75% batch) and reduces byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
